molecular formula C11H16N4OS2 B13799210 Theophylline, 8-butylthio-6-thio- CAS No. 6493-29-4

Theophylline, 8-butylthio-6-thio-

Cat. No.: B13799210
CAS No.: 6493-29-4
M. Wt: 284.4 g/mol
InChI Key: JTKHAEGWWHAFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline, 8-butylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. This compound is characterized by the presence of butylthio and thio groups at the 8th and 6th positions, respectively. The molecular formula of Theophylline, 8-butylthio-6-thio- is C11H16N4OS2, and it has a molecular weight of 284.43 g/mol . Theophylline derivatives are known for their pharmacological properties, including bronchodilation and anti-inflammatory effects.

Preparation Methods

The synthesis of Theophylline, 8-butylthio-6-thio- involves several steps. One common method includes the reaction of theophylline with butylthiol and a sulfur source under specific conditions. The reaction typically requires a proton solvent and may involve the use of catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Theophylline, 8-butylthio-6-thio- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Theophylline, 8-butylthio-6-thio- has several scientific research applications:

Mechanism of Action

Theophylline, 8-butylthio-6-thio- exerts its effects through several mechanisms:

    Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP, which results in bronchodilation and anti-inflammatory effects.

    Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing bronchoconstriction and inflammation.

    Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects .

Comparison with Similar Compounds

Theophylline, 8-butylthio-6-thio- is compared with other similar compounds, such as:

The unique substitutions in Theophylline, 8-butylthio-6-thio- enhance its pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6493-29-4

Molecular Formula

C11H16N4OS2

Molecular Weight

284.4 g/mol

IUPAC Name

8-butylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C11H16N4OS2/c1-4-5-6-18-10-12-7-8(13-10)14(2)11(16)15(3)9(7)17/h4-6H2,1-3H3,(H,12,13)

InChI Key

JTKHAEGWWHAFTM-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.